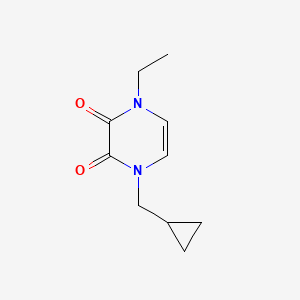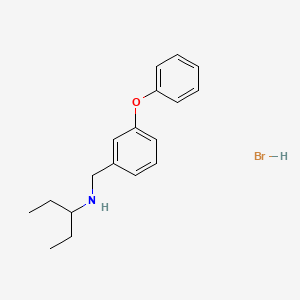![molecular formula C21H21FN4O2 B2506436 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1788830-92-1](/img/structure/B2506436.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research on Kinase Inhibition
The compound has been investigated for its potential as a selective and orally efficacious inhibitor of the Met kinase superfamily. A study on substituted derivatives identified them as potent Met kinase inhibitors, improving enzyme potency and kinase selectivity. This research highlighted the compound's role in tumor stasis in Met-dependent human gastric carcinoma models following oral administration, leading to its advancement into clinical trials (Schroeder et al., 2009).
Material Science Applications
In material science, derivatives of the compound have been synthesized for the development of new aromatic polyamides. These polymers, known for their inherent viscosities, solubility in organic solvents, and ability to form transparent, flexible films, have applications in various fields including electronics and coatings (Hsiao et al., 1999).
Anticancer and Antimicrobial Research
The compound and its derivatives have been explored for anticancer and antimicrobial activities. For instance, studies on its effects on non-linear optical properties and molecular docking analyses have shown potential interactions that could inhibit tubulin polymerization, contributing to anticancer activity (Jayarajan et al., 2019). Additionally, pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives demonstrated significant antitubercular and antibacterial activities, suggesting their potential as molecular scaffolds for these applications (Bodige et al., 2019).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of this compound, revealing its utility as a key intermediate in pharmaceutical development. For example, its practical synthesis has been detailed, providing insights into pharmaceutical manufacturing processes (Wang et al., 2006).
Wirkmechanismus
Target of Action
The primary target of this compound is the Hepatocyte growth factor receptor (HGFR) . HGFR is a protein that plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
It is believed that the compound interacts with hgfr, potentially altering its function
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-4-6-18(7-5-17)26-14-16(13-19(26)27)21(28)24-10-2-11-25-12-8-15-3-1-9-23-20(15)25/h1,3-9,12,16H,2,10-11,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQISIKUFZBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)



![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)



![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)


